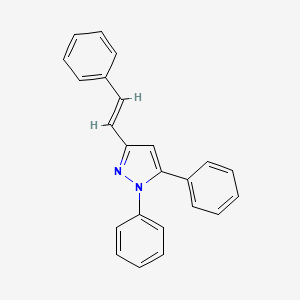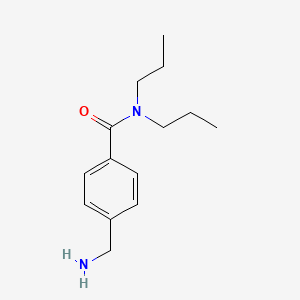
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a phenylethenyl group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with benzoylacetone can yield 1,5-diphenylpyrazole.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the 1,5-diphenylpyrazole undergoes a palladium-catalyzed coupling with styrene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the phenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For instance, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole, 3,5-diphenyl-: Lacks the phenylethenyl group, making it less versatile in certain synthetic applications.
1H-Pyrazole, 1-phenyl-3-(2-phenylethenyl)-: Similar structure but with fewer phenyl substitutions, affecting its reactivity and applications.
Uniqueness
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is unique due to the presence of both phenyl and phenylethenyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of substituents allows for a broader range of chemical modifications and biological interactions compared to its simpler analogs.
Propiedades
Fórmula molecular |
C23H18N2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,5-diphenyl-3-[(E)-2-phenylethenyl]pyrazole |
InChI |
InChI=1S/C23H18N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-18H/b17-16+ |
Clave InChI |
VDVHHUHPMIIPIZ-WUKNDPDISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)


![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)
![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)


